N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c20-14-6-4-5-13(11-14)19-23-22-16-9-10-18(24-25(16)19)27-12-17(26)21-15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWANXBVEWIBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key fragments (Fig. 1):
- Triazolo[4,3-b]pyridazine core with a 3-fluorophenyl substituent at position 3.
- Thioether-linked acetamide side chain at position 6.
- Cyclohexyl group as the terminal amide substituent.
Retrosynthetic disconnections suggest sequential assembly via:
- Cyclocondensation to form the triazolo-pyridazine scaffold.
- Thiolation and alkylation for thioether-acetamide installation.
- Amide coupling with cyclohexylamine.
Synthesis of the Triazolo[4,3-b]Pyridazine Core
Starting Materials
- 3-Fluorophenylhydrazine hydrochloride (1.2 eq)
- 3,6-Dichloropyridazine (1.0 eq)
- Base: Sodium acetate (2.5 eq)
- Solvent: Ethanol/water (4:1 v/v)
Procedure
- Cyclocondensation : 3-Fluorophenylhydrazine (5.6 g, 34 mmol) and 3,6-dichloropyridazine (5.0 g, 28 mmol) are refluxed in ethanol/water (100 mL) with sodium acetate (6.9 g, 70 mmol) at 80°C for 12 hours.
- Isolation : The mixture is cooled, filtered, and washed with ice-cold ethanol to yield 6-chloro-3-(3-fluorophenyl)-triazolo[4,3-b]pyridazine as a pale-yellow solid (Yield: 78%, 6.2 g).
Table 1: Characterization Data for Intermediate
| Property | Value |
|---|---|
| Melting Point | 162–164°C |
| IR (KBr) | 3065 (C-H), 1601 (C=N), 1220 (C-F) cm⁻¹ |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (d, J=9.6 Hz, 1H), 8.15 (d, J=9.6 Hz, 1H), 7.85–7.75 (m, 3H), 7.52 (t, J=7.8 Hz, 1H) |
Thiolation at Position 6
Thiol Group Introduction
- Intermediate : 6-Chloro-3-(3-fluorophenyl)-triazolo[4,3-b]pyridazine (1.0 eq)
- Reagent : Thiourea (3.0 eq)
- Solvent: Dimethylformamide (DMF)
- Temperature: 100°C , 6 hours.
Reaction Mechanism
Nucleophilic aromatic substitution (SNAr) replaces the chloro group with a thiol via thiourea intermediacy.
Workup
The reaction is quenched with ice-water, and the precipitate is filtered to afford 6-mercapto-3-(3-fluorophenyl)-triazolo[4,3-b]pyridazine (Yield: 85%).
Alkylation with Bromoacetamide Derivative
Synthesis of 2-Bromo-N-cyclohexylacetamide
- Reactants : Bromoacetyl bromide (1.1 eq), cyclohexylamine (1.0 eq)
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.0 eq)
- Conditions: 0°C → room temperature, 2 hours.
Yield : 89% (white crystals, mp 98–100°C).
Thioether Formation
- Thiol intermediate (1.0 eq), 2-bromo-N-cyclohexylacetamide (1.2 eq)
- Base: Potassium carbonate (2.0 eq)
- Solvent: Acetonitrile
- Temperature: 60°C , 8 hours.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | 92% |
| Temperature | 60°C | Maximizes SN2 |
| Reaction Time | 8 hours | Complete conversion |
Final Purification and Characterization
Recrystallization
Crude product is recrystallized from ethyl acetate/n-hexane (1:2) to yield pure N-cyclohexyl-2-((3-(3-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (Overall yield: 68%).
Spectroscopic Validation
- HRMS (ESI+) : m/z calcd. for C₁₉H₂₀FN₅OS [M+H]⁺: 386.1432; found: 386.1429.
- ¹³C NMR (101 MHz, CDCl₃) : δ 169.8 (C=O), 161.5 (C-F), 154.3–117.2 (aromatic carbons), 52.1 (CH₂S), 33.7 (cyclohexyl CH).
Alternative Synthetic Routes
Challenges and Mitigations
- Regioselectivity in Cyclocondensation : Use of NaOAc ensures preferential formation of the [4,3-b] isomer over [3,4-b].
- Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
- Amide Hydrolysis : Avoid aqueous workups at extreme pH to preserve the acetamide group.
Industrial Scalability Considerations
| Parameter | Lab Scale | Pilot Scale (10×) |
|---|---|---|
| Cyclocondensation Time | 12 hours | 14 hours |
| Thioether Yield | 85% | 82% |
| Purity (HPLC) | >98% | 97% |
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has shown potential biological activities, such as antibacterial and antifungal properties. It can be used in the development of new drugs and treatments for infectious diseases.
Medicine: The compound's biological activities make it a candidate for drug development. It can be studied for its efficacy in treating various diseases, including bacterial infections and inflammation.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Uniqueness: N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide stands out due to its specific fluorophenyl group and thioacetamide moiety, which contribute to its unique chemical and biological properties
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Biological Activity
N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The initial step involves creating the triazole structure through a reaction between hydrazine and appropriate carbonyl compounds.
- Thioacetate Formation : The thiol group is introduced to the acetamide moiety to enhance the biological activity.
- Cyclization and Substitution : The cyclohexyl group is added to complete the synthesis.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested using MTT assays against HeLa and MCF-7 cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 29 | Induction of apoptosis |
| MCF-7 | 73 | Cell cycle arrest |
The IC50 values indicate that the compound exhibits significant cytotoxicity against both cell lines, with a stronger effect observed in HeLa cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, likely due to the interaction with specific cellular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Disruption of DNA Repair Mechanisms : By interfering with the DNA repair processes, it enhances the sensitivity of cancer cells to chemotherapeutic agents.
- Modulation of Signaling Pathways : It may alter signaling pathways such as MAPK or PI3K/Akt pathways that are crucial for cancer cell growth and survival.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Triazole Derivatives : A study demonstrated that triazole derivatives exhibited potent anti-cancer properties by inducing apoptosis in breast cancer cells (IC50 values ranging from 20 to 50 μM) .
- Combination Therapy Trials : Research has shown that combining N-cyclohexyl derivatives with traditional chemotherapy drugs leads to synergistic effects, enhancing overall efficacy and reducing side effects .
Q & A
Basic: What are the key synthetic steps for N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
Formation of the triazolo-pyridazine core : Cyclization of hydrazine derivatives with fluorinated aryl aldehydes under reflux conditions (e.g., ethanol, 80°C) .
Thioacetamide linkage : Coupling the core with a cyclohexyl-substituted thioacetamide via nucleophilic substitution, often using DMF as a solvent and triethylamine as a base to deprotonate the thiol group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Critical parameters: Temperature control (±2°C), solvent polarity, and stoichiometric ratios of intermediates to minimize side products .
Advanced: How can contradictory yields in triazolo-pyridazine core synthesis be resolved?
Discrepancies in yields (e.g., 40–75% across studies) often arise from:
- Reaction atmosphere : Moisture-sensitive steps may require inert gas purging (N₂/Ar) to prevent hydrolysis .
- Catalyst selection : Transition metal catalysts (e.g., CuI) can accelerate cyclization but may introduce metal residues affecting downstream steps .
- Analytical validation : Use HPLC-MS to confirm intermediate purity before proceeding. Contradictions in reported yields may stem from unaccounted byproducts .
Basic: What analytical techniques are used for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at ~160 ppm in ¹⁹F NMR) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve bond angles and torsional strain in the triazolo-pyridazine core, critical for SAR studies .
Advanced: How to design assays for evaluating target engagement in enzyme inhibition?
Enzyme selection : Prioritize kinases or proteases with conserved ATP-binding pockets, as triazolo-pyridazines often act as ATP mimetics .
Competitive binding assays : Use fluorescence polarization with labeled ATP analogs.
Cellular validation : Measure downstream phosphorylation (e.g., Western blot) in HEK293T cells transfected with target enzymes .
Pitfalls: Off-target effects due to fluorine’s electronegativity; counter-screen against related enzymes (e.g., PIM-1 vs. CDK2) .
Basic: What in vitro models assess antimicrobial activity?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Time-kill kinetics : Monitor log-phase growth inhibition at 2× MIC over 24 hours .
- Biofilm disruption : Crystal violet staining in P. aeruginosa models to evaluate anti-biofilm efficacy .
Advanced: How to address solubility challenges in pharmacokinetic studies?
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays; adjust pH to 7.4 with phosphate buffer .
- Prodrug strategies : Introduce ester moieties at the acetamide group to enhance intestinal absorption .
- Lipophilicity optimization : Replace cyclohexyl with smaller alkyl groups (e.g., isopropyl) to reduce logP while retaining target affinity .
Basic: What are the metabolic stability indicators for this compound?
- Microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms at 10 µM to assess drug-drug interaction risks .
Advanced: Resolving discrepancies in reported IC₅₀ values across studies
Variations in IC₅₀ (e.g., 0.5–5 µM) may arise from:
- Assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays .
- Cell permeability : Use of efflux pump inhibitors (e.g., verapamil) in cell-based assays to normalize intracellular concentrations .
- Protein binding : Adjust for serum protein binding (e.g., 90% in FBS) using equilibrium dialysis .
Basic: How to modify the structure to improve bioavailability?
- Introduce hydrophilic groups : Sulfonate or tertiary amines at the cyclohexyl moiety to enhance aqueous solubility .
- Reduce molecular weight : Fragment-based design by removing non-essential substituents (e.g., 3-fluorophenyl) while retaining potency .
Advanced: Designing experiments to elucidate mechanism of action (MOA)
Chemoproteomics : Use immobilized compound pull-downs with mass spectrometry to identify binding partners .
CRISPR-Cas9 screens : Knockout candidate targets in cell viability assays to confirm on-target effects .
Molecular dynamics simulations : Model ligand-enzyme interactions (e.g., binding free energy calculations) to refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
